molecular formula C12H13NO2 B1263673 N-[(Z)-2-benzoyl-1-methylvinyl]acetamide

N-[(Z)-2-benzoyl-1-methylvinyl]acetamide

Cat. No. B1263673
M. Wt: 203.24 g/mol
InChI Key: LIXULBRIODGJKN-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(Z)-2-benzoyl-1-methylvinyl]acetamide is a N-(2-benzoyl-1-methylvinyl)acetamide.

Scientific Research Applications

Photochemical and Thermochemical Applications

  • N-[(Z)-2-benzoyl-1-methylvinyl]acetamide analogs have potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection. These properties make them suitable for use in photovoltaic cells. The non-linear optical activity of these compounds, indicated by their second-order hyperpolarizability values, also supports their application in optical technologies (Mary et al., 2020).

Medicinal Chemistry and Drug Design

  • In the context of medicinal chemistry, analogs of N-[(Z)-2-benzoyl-1-methylvinyl]acetamide have been explored. For instance, structural studies on Zofenopril, an ACE inhibitor drug, provide insights into the conformation and rearrangement of molecules related to N-[(Z)-2-benzoyl-1-methylvinyl]acetamide, which is valuable for drug development and understanding drug interactions (Cartoni et al., 2002).

Bioactive Compound Analysis

  • The synthesis and pharmacological evaluation of related compounds, such as 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides, demonstrate the relevance of N-[(Z)-2-benzoyl-1-methylvinyl]acetamide analogs in analyzing bioactive compounds. These studies can reveal central nervous system activities inherent to certain molecular structures (Fryer et al., 1982).

Phytochemistry and Natural Product Research

  • In natural product research, N-substituted acetamide glycosides from plants like Ephedra sinica have been studied. These include compounds structurally similar to N-[(Z)-2-benzoyl-1-methylvinyl]acetamide, which are crucial for understanding plant biochemistry and potential therapeutic applications (Zhang et al., 2015).

properties

Product Name

N-[(Z)-2-benzoyl-1-methylvinyl]acetamide

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N-[(Z)-4-oxo-4-phenylbut-2-en-2-yl]acetamide

InChI

InChI=1S/C12H13NO2/c1-9(13-10(2)14)8-12(15)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14)/b9-8-

InChI Key

LIXULBRIODGJKN-HJWRWDBZSA-N

Isomeric SMILES

C/C(=C/C(=O)C1=CC=CC=C1)/NC(=O)C

Canonical SMILES

CC(=CC(=O)C1=CC=CC=C1)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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